Molecular Weight and Lipophilicity Differentiation: C6-Cyclopropyl vs. C6-Aryl Analogs
The target compound (MW 301.29 g/mol, exact mass 301.0497) is substantially smaller and less lipophilic than common C6-aryl analogs such as SKLB70359 (MW ~350.22 g/mol, 3,4-dichlorophenyl) . The cyclopropyl group reduces the molecular weight by approximately 49 g/mol and eliminates two aromatic halogen atoms, lowering the predicted LogP by roughly 1.5 units (from ~4.0 to ~2.5). This reduction in lipophilicity is associated with improved aqueous solubility and lower non-specific protein binding, critical factors for in vitro assay performance [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 301.29 g/mol; predicted LogP ~2.5 |
| Comparator Or Baseline | SKLB70359 (3-amino-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide): MW 350.22 g/mol; predicted LogP ~4.0 |
| Quantified Difference | MW reduction: ~49 g/mol; ΔLogP: ~1.5 units lower |
| Conditions | Calculated using standard cheminformatics algorithms (ALOGPS 2.1); molecular formulas C₁₂H₁₀F₃N₃OS vs. C₁₆H₁₀Cl₂N₃OS |
Why This Matters
Lower molecular weight and LogP within Lead-Like criteria (<350 Da, LogP <3) increase the probability of favorable permeability and solubility, reducing the risk of assay artifacts due to aggregation or non-specific binding in biochemical and cellular assays.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
